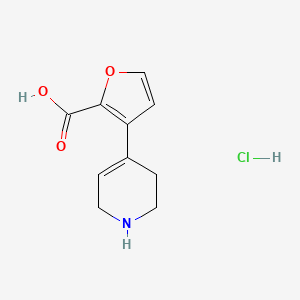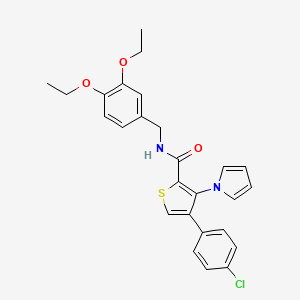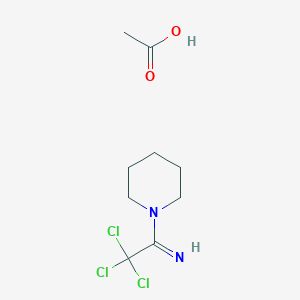
3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a furan ring and a tetrahydropyridine moiety.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from Furan-2-carboxylic Acid: The furan ring can be functionalized with appropriate reagents to introduce the tetrahydropyridine moiety.
Using 1,2,3,6-Tetrahydropyridine Derivatives: These derivatives can be reacted with furan-2-carboxylic acid under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction.
化学反応の分析
Types of Reactions: 3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes.
類似化合物との比較
4-Phenyl-1,2,3,6-Tetrahydropyridine Hydrochloride: This compound shares a similar tetrahydropyridine structure but has a phenyl group instead of a furan ring.
3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic Acid: Similar to the target compound but with a benzoic acid moiety instead of a furan-2-carboxylic acid.
Uniqueness: 3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride is unique due to its combination of the furan ring and tetrahydropyridine moiety, which provides distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)9-8(3-6-14-9)7-1-4-11-5-2-7;/h1,3,6,11H,2,4-5H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRWQWGCZOCVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C(OC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 2-[(cyclopropylmethyl)[3-(prop-2-enamido)cyclobutyl]amino]acetate](/img/structure/B2710235.png)
![3,4-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2710236.png)



![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2710246.png)
![11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2710247.png)
![[2-(4-Bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B2710248.png)
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2710249.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2710250.png)



![N-phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide](/img/structure/B2710256.png)
